

comparative analysis of PGA3 gene expression in different cancers

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A Comparative Analysis of **PGA3** Gene Expression in Cancer

Introduction to PGA3 (Pepsinogen A3)

PGA3, or Pepsinogen A3, is a protein-coding gene that produces a precursor to the digestive enzyme pepsin A.[1] Secreted by gastric chief cells, this precursor, known as a zymogen, undergoes autocatalytic cleavage in acidic environments like the stomach to become the active enzyme, which is essential for digesting dietary proteins.[1][2] **PGA3** is part of a cluster of related pepsinogen genes located on chromosome 11.[2][3] Beyond its digestive function, the circulating levels of pepsinogens in serum have gained attention as potential biomarkers for gastric diseases, including atrophic gastritis and gastric cancer.[2][4] This guide provides a comparative analysis of **PGA3** expression across various cancers, detailing the quantitative data, experimental methodologies used for its detection, and its potential role in cancer biology.

Quantitative Analysis of PGA3 Expression Across Cancer Types

The expression of pepsinogen family genes, including **PGA3**, varies significantly across different malignancies. A pan-cancer analysis utilizing data from The Cancer Genome Atlas (TCGA) revealed that while **PGA3** is expressed in most normal tissues, its messenger RNA (mRNA) expression is frequently decreased in tumor tissues.[2][5] This contrasts with its related family member, Progastricsin (PGC or Pepsinogen C), which shows upregulation in several cancers.[2][5]

The Human Protein Atlas further corroborates the expression profile of **PGA3**, indicating its highest RNA expression is enriched in stomach adenocarcinoma, yet protein expression levels as detected by immunohistochemistry are variable across different cancers.^[1]

Below is a summary table of **PGA3** expression patterns in various cancers based on available large-scale studies.

Cancer Type	PGA3 mRNA Expression Change in Tumor vs. Normal	PGC mRNA Expression Change in Tumor vs. Normal	Methodologies Cited	Reference
Stomach Adenocarcinoma (STAD)	Decreased	Decreased	RNA-Seq, qPCR	[2] [5] [6]
Breast Cancer (BRCA)	Increased	Increased	RNA-Seq, Immunohistoche mistry	[2] [5]
Colon Adenocarcinoma (COAD)	Decreased	Increased	RNA-Seq	[2] [5]
Rectum Adenocarcinoma (READ)	Decreased	Increased	RNA-Seq	[2] [5]
Lung Squamous Cell Carcinoma (LUSC)	Decreased	Decreased	RNA-Seq	[2] [5]
Esophageal Carcinoma (ESCA)	Decreased	Decreased	RNA-Seq	[2] [5]
Kidney Renal Clear Cell Carcinoma (KIRC)	Decreased	Decreased	RNA-Seq	[2] [5]
Prostate Adenocarcinoma (PRAD)	Decreased	Decreased	RNA-Seq	[2] [5]
Bladder Urothelial	Not specified	Increased	RNA-Seq	[2] [5]

Carcinoma
(BLCA)

Cholangiocarcinoma (CHOL)

Not specified

Increased

RNA-Seq

[2][5]

Uterine Corpus
Endometrial
Carcinoma
(UCEC)

Not specified

Increased

RNA-Seq

[2][5]

Experimental Protocols for PGA3 Expression Analysis

Accurate quantification of **PGA3** expression is critical for its validation as a biomarker. The following are detailed, representative protocols for the key experimental methods used in its study.

Quantitative Real-Time PCR (RT-qPCR) for PGA3 mRNA

This method quantifies the amount of **PGA3** mRNA in a tissue sample, providing a measure of gene expression.

I. RNA Extraction:

- Homogenize fresh-frozen or RNAlater-stabilized tissue samples (20-30 mg) using a rotor-stator homogenizer or bead mill.
- Extract total RNA using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
- Verify RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

II. Reverse Transcription (cDNA Synthesis):

- In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Add nuclease-free water to a final volume of 13 µL.
- Heat the mixture to 65°C for 5 minutes, then quick-chill on ice for at least 1 minute.
- Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen).
- Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA is ready for qPCR.

III. qPCR Reaction:

- Prepare the qPCR reaction mix in a 96-well PCR plate. For each 20 µL reaction:
 - 10 µL of 2X SYBR Green qPCR Master Mix
 - 1 µL of Forward Primer (10 µM) for **PGA3**
 - 1 µL of Reverse Primer (10 µM) for **PGA3**
 - 2 µL of diluted cDNA template (e.g., 1:10 dilution)
 - 6 µL of Nuclease-Free Water
- Include a no-template control (NTC) and use a validated reference gene (e.g., GAPDH, ACTB) for normalization.
- Run the plate on a real-time PCR instrument with a standard cycling protocol:
 - Initial Denaturation: 95°C for 10 minutes.
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 60 seconds.
 - Melt Curve Analysis: To verify the specificity of the amplified product.

- Calculate the relative expression of **PGA3** using the $2^{-\Delta\Delta CT}$ method.[6]

Immunohistochemistry (IHC) for PGA3 Protein

IHC allows for the visualization of **PGA3** protein expression within the context of tissue architecture.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Sequentially rehydrate the tissue sections by immersing in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute).[3]
 - Rinse gently in distilled water.[2]
- Antigen Retrieval:
 - For **PGA3**, enzymatic retrieval with pepsin is often effective.[3]
 - Prepare a pepsin working solution (e.g., 1 mg/mL in 0.01M HCl).
 - Incubate sections with the pepsin solution for 10-20 minutes at 37°C in a humidified chamber.[3]
 - Allow sections to cool, then rinse in PBS with 0.05% Tween 20 (PBST).[3]
- Blocking:
 - Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[5]
 - Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBST) for 30-60 minutes at room temperature.[7]
- Primary Antibody Incubation:
 - Dilute the primary antibody against **PGA3**/Pepsinogen A to its optimal concentration in the blocking buffer.

- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
[5]
- Detection:
 - Rinse slides with PBST (3 changes, 5 minutes each).
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Rinse again with PBST.
 - Visualize the antibody binding by adding a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate. Incubate for 5-10 minutes.[7]
- Counterstaining and Mounting:
 - Counterstain the sections with hematoxylin to visualize cell nuclei.[2]
 - Dehydrate the sections through an ethanol series and xylene.
 - Mount the coverslip using a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Pepsinogen I

ELISA is used to quantify the concentration of Pepsinogen I (which includes **PGA3**) in serum samples. This protocol describes a typical two-site "sandwich" ELISA.[8][9]

- Sample and Reagent Preparation:
 - Allow all reagents and samples to reach room temperature.[4][8]
 - Reconstitute lyophilized standards and controls with distilled water as specified by the kit manufacturer.[4][8]
 - Collect serum samples from patients (a 10-hour fasting sample is recommended) and store at -20°C or below. Avoid repeated freeze-thaw cycles.[4][8]

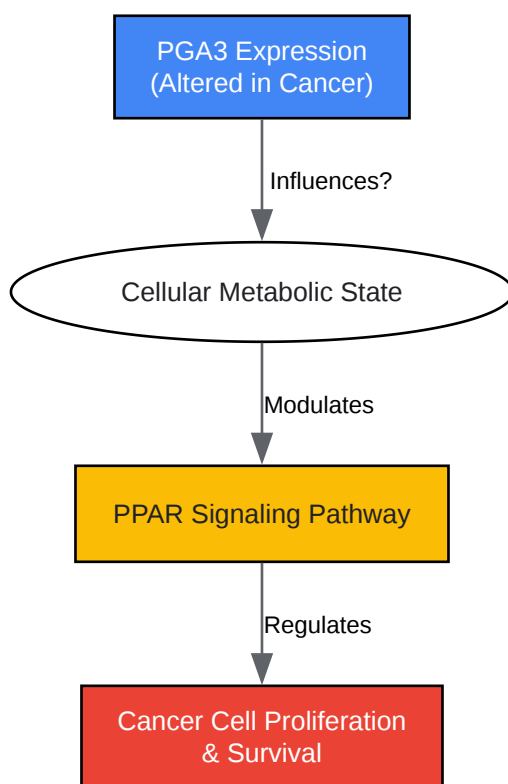
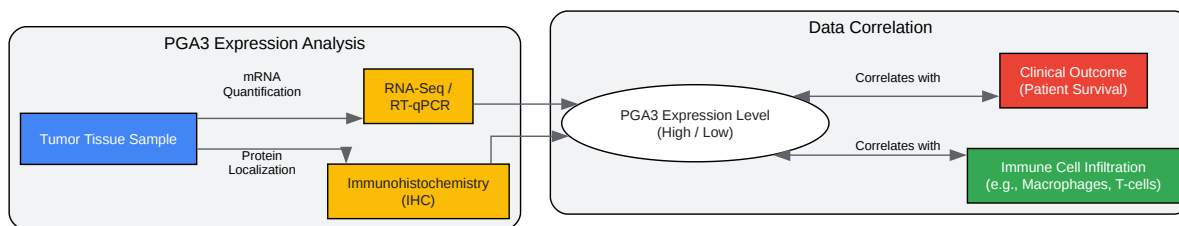
- Assay Procedure:
 - Add 25 µL of standards, controls, and patient serum samples to the appropriate wells of a streptavidin-coated microtiter plate.[8]
 - Prepare an antibody working solution by mixing a biotinylated anti-pepsinogen I capture antibody and an HRP-conjugated anti-pepsinogen I tracer antibody with the provided diluent.[4][8]
 - Add 100 µL of the antibody working solution to each well.[8]
 - Incubate the plate for 45-60 minutes at 37°C, often with initial shaking.[8]
- Washing and Detection:
 - Aspirate the contents of the wells and wash each well 4-5 times with the provided wash buffer.
 - Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate solution to each well and incubate in the dark for 15-20 minutes.
 - Stop the reaction by adding 100 µL of Stop Solution (e.g., 0.5 M H₂SO₄). The color will change from blue to yellow.
- Data Analysis:
 - Read the absorbance of each well at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of Pepsinogen I in the patient samples by interpolating their absorbance values from the standard curve.

PGA3 in Cancer Signaling and the Tumor Microenvironment

While **PGA3** is primarily known as a digestive enzyme precursor, its altered expression in cancer suggests a role in tumorigenesis, though it is less studied than other oncogenes or tumor suppressors. A specific signaling pathway directly driven by **PGA3** has not been fully elucidated. Instead, its significance appears linked to broader cellular processes and the tumor microenvironment.

Correlation with Immune Infiltration

Pan-cancer studies have shown that the expression of **PGA3** is significantly correlated with the infiltration of various immune cells into the tumor microenvironment.^{[2][5]} This suggests that the presence or absence of **PGA3** expression may influence the host immune response to the tumor. For example, the level of **PGA3** could be associated with the recruitment of lymphocytes or macrophages, which play critical roles in both pro-tumor and anti-tumor immunity.^[10]



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